Binimetinib-d4

Bioanalytical Method Validation Stable Isotope Labeling LC-MS/MS Quantification

Binimetinib-d4 (MEK162-d4, CAS 2890696-60-1) is a stable isotopically labeled analog of the MEK1/2 inhibitor binimetinib, wherein four hydrogen atoms are replaced by deuterium. With an identical chemical structure to the parent drug, the d4-labeling produces a +4 Da mass shift (MW 445.25 vs 441.23 Da), enabling unambiguous mass spectrometric distinction without altering the compound's biological target engagement profile.

Molecular Formula C17H15BrF2N4O3
Molecular Weight 445.3 g/mol
Cat. No. B15613905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinimetinib-d4
Molecular FormulaC17H15BrF2N4O3
Molecular Weight445.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2
InChIKeyACWZRVQXLIRSDF-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Binimetinib-d4 for Quantitative Bioanalysis: A Critical Procurement Guide for Oncology Drug Development


Binimetinib-d4 (MEK162-d4, CAS 2890696-60-1) is a stable isotopically labeled analog of the MEK1/2 inhibitor binimetinib, wherein four hydrogen atoms are replaced by deuterium. With an identical chemical structure to the parent drug, the d4-labeling produces a +4 Da mass shift (MW 445.25 vs 441.23 Da), enabling unambiguous mass spectrometric distinction without altering the compound's biological target engagement profile. This compound is exclusively used as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of binimetinib in pharmacokinetic, therapeutic drug monitoring, and metabolic stability studies. [1]

Why Unlabeled Binimetinib or Non-Isotopic Internal Standards Cannot Substitute for Binimetinib-d4 in Regulated Bioanalysis


Substituting Binimetinib-d4 with unlabeled binimetinib or a structural analog as an internal standard introduces unacceptable analytical bias in quantitative LC-MS/MS workflows. Unlabeled binimetinib cannot be co-injected with the analyte because it is chromatographically and spectrometrically indistinguishable, precluding separate integration. [1] Structural analog internal standards (e.g., molecules of similar chemical class but different scaffold) exhibit divergent extraction recovery and ionization efficiency in complex biological matrices, leading to inaccurate correction of matrix effects. In contrast, a SIL-IS such as Binimetinib-d4 partitions identically to the analyte during sample preparation and co-elutes with near-identical ionization, while the +4 Da mass shift provides a unique MRM transition free of cross-talk. [2]

Quantitative Differentiation Evidence: Binimetinib-d4 versus Closest Analogs in Bioanalytical Performance


Isotopic Enrichment: 98 atom% D Enables Regulatory-Compliant IS Performance with Negligible Unlabeled Carryover

Binimetinib-d4 is supplied at >95% chemical purity with 98 atom% deuterium incorporation at the four labeled positions. This isotopic enrichment specification directly controls the residual unlabeled binimetinib content in the internal standard stock, which would otherwise contribute to analytical bias at the lower limit of quantification (LLOQ). Comparator internal standards such as Binimetinib-d3 (CAS 2890696-59-8) incorporate only three deuterium atoms, yielding a smaller mass shift (+3 Da) that may increase the risk of isotopic cross-talk with the analyte's [M+2] or [M+3] natural abundance isotopologue peaks.

Bioanalytical Method Validation Stable Isotope Labeling LC-MS/MS Quantification

Co-Elution and Ionization Parity: Deuterated SIL-IS Matches Analyte Behavior Superior to Structural Analog IS

Stable isotope-labeled internal standards such as Binimetinib-d4 exhibit near-identical chromatographic retention, extraction recovery, and electrospray ionization efficiency to the unlabeled analyte binimetinib. This co-behavior ensures that the analyte-to-IS response ratio remains constant despite variations in sample preparation or ion source conditions. Structural analog IS, by contrast, may differ in extraction recovery by >15% and show divergent matrix factor profiles, leading to systematic quantification errors. [1] In a multitarget LC-MS/MS method validated per EMA guidelines for 12 tyrosine kinase inhibitors including binimetinib, the use of isotopically labeled IS (including binimetinib-13CD4) yielded accuracy within 85-115% and precision ≤15% across the calibration range. [2]

Matrix Effect Correction Extraction Recovery LC-MS/MS Method Validation

Molecular Identity Maintenance: Binimetinib-d4 Retains MEK Inhibition Target Profile Identical to Parent Drug

Binimetinib-d4 is structurally identical to binimetinib except for the substitution of four hydrogen atoms with deuterium at the ethoxy-hydroxy side chain. This labeling does not alter the pharmacophore responsible for MEK1/2 binding; therefore, the compound retains the parent's MEK1/2 inhibitory IC50 of 12 nM. For bioanalytical applications as an internal standard, this biologically inert labeling ensures that the IS does not interfere with target engagement readouts in pharmacodynamic studies. [1]

MEK1/2 Inhibition Target Engagement Deuterium Isotope Effect

Validated Method Integration: Binimetinib-13CD4 Use in EMA-Compliant Multitarget TKI TDM Assay Demonstrates Robustness

A validated multitarget LC-MS/MS method for therapeutic drug monitoring of 12 tyrosine kinase inhibitors, employing binimetinib-13CD4 as the stable isotope-labeled internal standard for binimetinib quantification, satisfied EMA guidelines for all validation parameters including selectivity, carryover, matrix effect, recovery, and stability. [1] The method demonstrated linearity across a clinically relevant concentration range and was successfully applied to plasma samples from adult melanoma and lung cancer patients as well as pediatric histiocytosis patients, confirming the robustness of the SIL-IS approach in diverse clinical matrices. [2]

Therapeutic Drug Monitoring Tyrosine Kinase Inhibitors Method Validation

Optimal Procurement and Application Scenarios for Binimetinib-d4 Based on Evidence


Regulated Pharmacokinetic Studies Requiring EMA/FDA-Compliant Bioanalysis

Binimetinib-d4 is the preferred internal standard for LC-MS/MS quantification of binimetinib in plasma or tissue homogenates when the analytical method must satisfy regulatory guidelines (EMA Guideline on Bioanalytical Method Validation, FDA Guidance for Industry). The validated multitarget TDM method using binimetinib-13CD4 demonstrated acceptable accuracy, precision, and stability, confirming suitability for GLP and clinical trial support. [1]

Therapeutic Drug Monitoring of Binimetinib in Oncology Patients

The validated LC-MS/MS method employing binimetinib-13CD4 as IS has been successfully deployed for TDM in adult melanoma/lung cancer patients and pediatric histiocytosis patients, demonstrating the SIL-IS's robustness across age-stratified plasma matrices. [1] Laboratories establishing TDM services for binimetinib should procure the d4 or 13CD4 labeled IS to ensure method transferability.

Drug-Drug Interaction (DDI) and Metabolic Stability Studies

For in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) or clinical DDI studies where accurate quantification of binimetinib depletion or metabolite formation is required, Binimetinib-d4 provides precise correction for sample-to-sample variability in extraction and ionization. The +4 Da mass shift eliminates interference from binimetinib's natural abundance isotopologues.

Bioanalytical Method Development and Cross-Validation Across Laboratories

Adopting a well-characterized SIL-IS such as Binimetinib-d4 with documented purity (>95%) and isotopic enrichment (98 atom% D) facilitates method transfer and cross-validation between laboratories. The CAS number (2890696-60-1) and COA documentation enable procurement of chemically defined material, supporting inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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